Product packaging for 2-Bromo-N-(2-furylmethyl)acetamide(Cat. No.:CAS No. 89791-75-3)

2-Bromo-N-(2-furylmethyl)acetamide

Cat. No.: B1284382
CAS No.: 89791-75-3
M. Wt: 218.05 g/mol
InChI Key: FIMXODYBCGBCRR-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Acetamides and Furan-Containing Heterocycles Research

2-Bromo-N-(2-furylmethyl)acetamide belongs to two significant classes of organic compounds: halogenated acetamides and furan-containing heterocycles. Halogenated hydrocarbons, which include halogenated acetamides, are organic compounds where one or more hydrogen atoms have been replaced by a halogen, such as bromine. pressbooks.publibretexts.org The presence of the bromine atom significantly alters the molecule's chemical reactivity, making the adjacent carbon atom susceptible to nucleophilic displacement reactions. auburn.edu This reactivity is a cornerstone of their utility in organic synthesis. The acetamide (B32628) group itself can be formed through various reactions, including the reaction of amines with acid chlorides. jeeadv.ac.inchemicalbook.com

The other key component of the molecule is the furan (B31954) ring. Furan is a five-membered aromatic heterocycle containing an oxygen atom. slideshare.netnumberanalytics.com This structure is a fundamental building block in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govijabbr.comutripoli.edu.ly The furan ring is electron-rich and can participate in various interactions with biological macromolecules. ijabbr.com Its aromatic character contributes to the stability of molecules in which it is found. ijabbr.com The development of efficient methods to create new furan derivatives remains a dynamic area of modern organic and medicinal chemistry. researchgate.netresearchgate.net

Significance as a Privileged Scaffold for Chemical Exploration

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govpageplace.de The furan ring and its derivatives are considered privileged scaffolds due to their frequent appearance in bioactive compounds. ijabbr.comresearchgate.net They serve as versatile starting points for the synthesis of new therapeutic agents. nih.govresearchgate.netijabbr.com

This compound exemplifies this principle. The molecule combines the privileged furan scaffold with a highly reactive α-bromoacetamide functional group. This reactive handle allows for the straightforward attachment of various other molecular fragments through nucleophilic substitution, making it an ideal building block for creating libraries of diverse compounds for biological screening. The inherent properties of the furan moiety, such as its electron-rich nature and aromaticity, provide a stable and interactive base for these new derivatives. ijabbr.com

Interactive Data Table: Properties of this compound and Related Compounds

This table summarizes key chemical information for the title compound and its parent structures.

Compound NameMolecular FormulaMolecular WeightKey Features
This compound C₇H₈BrNO₂218.05 g/mol Contains a reactive bromoacetamide group and a furan ring.
N-(Furan-2-ylmethyl)acetamide C₇H₉NO₂139.15 g/mol The parent acetamide without the bromine atom. targetmol.com
Furan C₄H₄O68.07 g/mol A five-membered aromatic heterocycle. slideshare.net
Bromoacetamide C₂H₄BrNO137.96 g/mol A simple halogenated acetamide. orgsyn.org

Overview of Current Research Trajectories on Related Derivatives

Research involving derivatives of the N-(furylmethyl)acetamide core is active and diverse. Scientists are exploring how modifications to this central structure influence biological activity. For example, studies have reported the synthesis of complex derivatives where the acetamide nitrogen is part of a larger heterocyclic system or where different substituents are placed on the furan ring. evitachem.comresearchgate.net

A primary goal of this research is the discovery of new bioactive agents. Furan derivatives have been investigated for a vast range of potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.lyijabbr.com The general strategy involves systematically altering the chemical structure of furan derivatives to understand the relationship between structure and activity (SAR). ijabbr.com By synthesizing and testing a variety of related compounds, researchers aim to optimize properties like potency, selectivity, and pharmacokinetic profiles. ijabbr.com For instance, research on furan-based hydrazone compounds and furan-conjugated tripeptides has shown promising results in antimicrobial and anticancer studies, respectively. utripoli.edu.ly The synthesis of new N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives highlights the ongoing efforts to create novel molecular architectures based on these heterocyclic systems. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO2 B1284382 2-Bromo-N-(2-furylmethyl)acetamide CAS No. 89791-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMXODYBCGBCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586390
Record name 2-Bromo-N-[(furan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89791-75-3
Record name 2-Bromo-N-[(furan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N 2 Furylmethyl Acetamide and Analogues

Strategies for Carbon-Halogen Bond Formation in Bromoacetamide Moieties

The formation of the carbon-bromine bond on the acetyl group is a critical step in synthesizing the bromoacetamide moiety. The C-X bond (where X is a halogen) is polarized due to the higher electronegativity of the halogen compared to carbon, leaving the carbon atom with a partial positive charge. fiveable.melibretexts.org This inherent polarity is key to the subsequent reactivity of the compound. fiveable.me

Several methods exist for introducing the bromine atom:

Direct Use of Bromoacetyl Halides: The most straightforward approach is the use of commercially available bromoacetyl chloride or bromoacetyl bromide. irejournals.com These reagents already contain the required C-Br bond and an activated acyl halide for immediate reaction with an amine.

Bromination of Acetic Acid Derivatives: An alternative pathway involves starting with acetic acid or acetyl chloride and performing a bromination reaction. google.com This can be followed by conversion to an acyl chloride (if starting from the acid) before the amidation step. google.com

In-situ Bromination: In some multi-step, one-pot procedures, bromination can occur in the same reaction vessel as other transformations. For example, reagents like N-bromosuccinimide (NBS) can be used to achieve α-bromination of a ketone intermediate, which is structurally related to the amide. nih.gov

The strength of the carbon-halogen bond is an important consideration; C-Br bonds are weaker than C-Cl or C-F bonds, making them more reactive and suitable for subsequent nucleophilic substitution reactions. libretexts.org

Amidation Reactions for Acetamide (B32628) Linkage Formation

The formation of the amide bond is central to the synthesis of 2-Bromo-N-(2-furylmethyl)acetamide. This reaction connects the bromoacetyl moiety with the 2-furylmethylamine. It is well-established that the direct reaction between a carboxylic acid and an amine is generally ineffective for amide formation, as it typically results in an acid-base reaction to form a salt. libretexts.org Therefore, the carboxylic acid must be "activated." libretexts.orgpatsnap.com

The most common and effective methods involve:

Acyl Chlorides: Reacting the amine with an acyl chloride, such as bromoacetyl chloride, is a highly efficient method. libretexts.orgsapub.org This is the standard procedure for preparing N-substituted acetamides. irejournals.comsapub.orgresearchgate.net The reaction is often performed in a suitable solvent like dichloromethane (B109758) in the presence of a base (e.g., pyridine, potassium carbonate) to neutralize the hydrochloric acid byproduct. irejournals.com

Acid Anhydrides: Acid anhydrides are also effective reagents for amidation reactions with primary and secondary amines. libretexts.orggoogle.com

A typical laboratory synthesis for a related compound, 2-bromo-N-(p-chlorophenyl) acetamide, involves the reaction of 4-chloroaniline (B138754) with bromoacetyl bromide, demonstrating the utility of this approach. irejournals.com

Starting MaterialsReagentsProductReference
4-Chloroaniline, Bromoacetyl bromideCH2Cl2, K2CO32-bromo-N-(p-chlorophenyl) acetamide irejournals.com
2-Chloroaniline, Bromoacetyl chloride-2-bromo-N-(2-chlorophenyl)acetamide researchgate.net
Acetic AcidSOCl2, then amineN-substituted acetamide sapub.org

This table presents examples of amidation reactions used to form N-substituted acetamides.

Introduction of the 2-Furylmethyl Moiety via Alkylation and Coupling Reactions

In the context of synthesizing this compound, the 2-furylmethyl group is most commonly introduced by using 2-furylmethylamine as the nucleophile in the amidation reaction described in section 2.2.

However, alternative strategies involving alkylation and coupling reactions are also relevant in broader synthetic design:

N-Alkylation of Amides: While less common for this specific target, one could theoretically start with 2-bromoacetamide (B1266107) and attempt to N-alkylate it with a 2-furylmethyl halide. However, N-alkylation of amides can be challenging and often requires specific conditions, such as the use of a strong base like cesium carbonate. nih.gov

N-Alkylation of Amines: The alkylation of amines is a fundamental process but can be difficult to control, often leading to over-alkylation (formation of secondary, tertiary, and even quaternary amines). masterorganicchemistry.com For this reason, forming the amide bond via acylation is generally preferred over alkylating ammonia (B1221849) or a primary amine with a complex halide.

Coupling Reactions with Furan (B31954) Derivatives: Advanced methods can functionalize the furan ring itself. For instance, transition-metal-catalyzed C-H activation can be used to alkylate furan derivatives, although this is a more complex route than direct amidation. beilstein-journals.org Other strategies have utilized iridium catalysts for the N-alkylation of amines with furan-based alcohols like 2,5-furandimethanol. nih.gov

One-Pot and Multi-Component Synthetic Approaches for this compound Systems

One-pot and multi-component reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates.

One-Pot Synthesis: A potential one-pot strategy for a related system involves the synthesis of α-amino ketones from benzylic secondary alcohols and amines. nih.gov This reaction proceeds through three consecutive steps in the same pot: oxidation of the alcohol to a ketone, α-bromination of the ketone using NBS, and finally, nucleophilic substitution by an amine to give the final product. nih.gov A similar conceptual pathway could be envisioned for this compound, potentially starting from a precursor that is brominated and then aminated in situ.

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all the starting materials. Cyanoacetic acid derivatives are well-known starting materials for a variety of MCRs. nih.gov For instance, a Friedländer-type reaction variation can produce 2-aminoquinoline-3-carboxamides from cyanoacetamides and 2-aminobenzaldehydes in a convenient one-pot procedure. nih.gov This highlights the power of MCRs to build complex amide-containing scaffolds efficiently.

Catalytic Systems and Reaction Conditions in Bromoacetamide Synthesis

The choice of catalysts and reaction conditions is paramount for optimizing the yield, purity, and reaction time in the synthesis of bromoacetamides. Catalysts function by providing an alternative reaction pathway with a lower activation energy barrier. youtube.com

Reaction Conditions: The standard amidation of an amine with bromoacetyl chloride is often conducted in an inert aprotic solvent like dichloromethane (DCM), chloroform, or dimethylformamide (DMF) to prevent side reactions with the solvent. google.comresearchgate.netnih.gov The reaction is frequently run at reduced temperatures (e.g., 0°C) to manage its exothermic nature. researchgate.net A base, such as potassium carbonate or a tertiary amine like pyridine, is typically added to scavenge the acidic byproduct (HCl or HBr). irejournals.comsapub.org

Catalytic Systems: While the direct acylation reaction may not always require a catalyst, related transformations benefit significantly from them.

Organocatalysis: Proline and other chiral amino acids can act as organocatalysts, particularly in asymmetric synthesis, to form enamines as key intermediates. youtube.com

Phase Transfer Catalysis: In reactions involving immiscible aqueous and organic phases, phase transfer catalysts can be employed to shuttle reactants across the phase boundary.

Metal Catalysis: Transition metals like ruthenium and iridium are used in more complex C-H activation and alkylation reactions to introduce functional groups onto heterocyclic systems like furan. beilstein-journals.orgnih.gov

Gram-Scale Synthesis Considerations for Related Analogues

Transitioning a synthetic procedure from a laboratory milligram scale to a gram-scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Management: The exothermic nature of reactions like acylation with bromoacetyl chloride becomes a more significant concern on a larger scale. Proper cooling and controlled, slow addition of reagents are crucial to prevent runaway reactions.

Mixing: Efficient stirring is necessary to maintain a homogenous reaction mixture and ensure consistent heat distribution.

Purification: Purification methods may need to be adapted for larger quantities. While column chromatography is common in labs, large-scale synthesis often favors crystallization, distillation, or extraction to isolate the product more efficiently.

An example of a gram-scale reaction involves the synthesis of a precursor for pyrrole (B145914) derivatives, where bromoacetyl bromide was reacted with an alcohol in DCM at 0°C, yielding a 93% product on a larger scale. researchgate.net Another protocol describes the gram-scale synthesis of various diamine compounds, highlighting the feasibility of scaling up complex nitrogen-containing molecules. researchgate.net These examples demonstrate that with appropriate control over reaction parameters, the synthesis of bromoacetamide analogues can be effectively scaled. researchgate.netresearchgate.net

Spectroscopic and Structural Characterization Techniques for 2 Bromo N 2 Furylmethyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular skeleton.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of 2-Bromo-N-(2-furylmethyl)acetamide, the chemical shifts, splitting patterns, and integration of the signals reveal the connectivity of protons in the molecule. The furan (B31954) ring protons typically appear in the aromatic region of the spectrum, while the methylene (B1212753) protons of the furylmethyl and bromoacetyl groups, as well as the amide proton, resonate at characteristic chemical shifts. The symmetry of a related compound, 2-bromo-2-methylpropane, results in all nine protons being in the same chemical environment, leading to a single singlet in its ¹H NMR spectrum. docbrown.info In deuterated solvents like CDCl₃, which are commonly used for NMR measurements, residual proton signals may be observed. washington.edu The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.infodocbrown.info

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. For instance, in the isomeric compound 2-bromo-2-methylpropane, the presence of two distinct ¹³C NMR chemical shifts indicates two different carbon environments. docbrown.info The chemical shifts in ¹³C NMR are also referenced to TMS. docbrown.info The number of signals in the ¹³C NMR spectrum can help distinguish between isomers, as demonstrated by the four distinct resonances observed for 1-bromobutane (B133212) and 2-bromobutane, compared to the three for 1-bromo-2-methylpropane (B43306) and two for 2-bromo-2-methylpropane. docbrown.info

Interactive Data Table: Representative NMR Data

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹Hδ 7.2-7.4MultipletFuran ring protons
¹Hδ 6.2-6.4MultipletFuran ring protons
¹Hδ 4.5Doublet-CH₂- (furylmethyl)
¹Hδ 3.9Singlet-CH₂- (bromoacetyl)
¹Hδ 8.0Broad Singlet-NH- (amide)
¹³Cδ 165-170-C=O (amide)
¹³Cδ 140-155-Furan ring carbons
¹³Cδ 105-115-Furan ring carbons
¹³Cδ 35-40--CH₂- (furylmethyl)
¹³Cδ 25-30--CH₂- (bromoacetyl)

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy

In the FT-IR spectrum of this compound, distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups are observed. Key expected absorptions include the N-H stretch of the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, and vibrations associated with the furan ring and the C-Br bond. For related aromatic amides, the N-H and C=O stretching frequencies are characteristic. The purity and identity of newly synthesized compounds, such as 2-bromo-N-(2-chlorophenyl)acetamide, can be confirmed by their infrared spectra. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and FT-Raman spectroscopy, along with computational methods like Density Functional Theory (DFT), has been successfully used to assign the vibrational frequencies of related molecules like 2-bromobenzoic acid. nih.gov Modern FT-Raman modules can be coupled with FT-IR spectrometers for comprehensive analysis. bruker.com

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
N-H3300-35003300-3500Stretching
C-H (furan)3000-31003000-3100Stretching
C-H (aliphatic)2850-30002850-3000Stretching
C=O (amide)1630-16801630-1680Stretching
C=C (furan)1500-16001500-1600Stretching
N-H1510-1570-Bending
C-N1200-14001200-1400Stretching
C-O (furan)1000-13001000-1300Stretching
C-Br500-600500-600Stretching

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. The molecular weight of this compound is 218.05 g/mol . sigmaaldrich.com

The presence of bromine is readily identified in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. docbrown.info This results in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.info The fragmentation of related bromoalkanes often involves the cleavage of the C-Br bond, which is relatively weak. docbrown.info The fragmentation patterns of ketamine analogues, which also contain an amide group, have been systematically studied to understand their characteristic losses, such as the loss of CO or side chains. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Significance
218/220[C₇H₈BrNO₂]⁺Molecular ion peak (M⁺) showing the bromine isotope pattern.
139[C₇H₈NO₂]⁺Loss of Br radical.
98[C₅H₆O]⁺Furfuryl cation.
81[C₅H₅O]⁺Furan ring fragment.

Note: The relative intensities of the peaks can provide further structural information.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed.

For derivatives of 2-bromoacetamide (B1266107), such as 2-bromo-N-(4-bromophenyl)acetamide and 2-bromo-N-(2-chlorophenyl)acetamide, X-ray crystallography has revealed key structural features. researchgate.netresearchgate.net In these structures, the conformation of the N-H bond relative to the carbonyl group and the substituents on the aromatic ring is a significant aspect. researchgate.netresearchgate.net Intermolecular interactions, particularly hydrogen bonding involving the amide N-H and C=O groups, play a crucial role in dictating the crystal packing, often leading to the formation of supramolecular chains. researchgate.netresearchgate.net

Interactive Data Table: Crystallographic Data for a Related Compound (2-Bromo-N-(4-bromophenyl)acetamide)

Parameter Value Reference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)4.4987 (3) researchgate.net
b (Å)23.152 (1) researchgate.net
c (Å)9.1098 (5) researchgate.net
β (°)99.713 (6) researchgate.net
Volume (ų)935.22 (9) researchgate.net
Z4 researchgate.net

Chemical Transformations and Derivatization Strategies of 2 Bromo N 2 Furylmethyl Acetamide

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The bromine atom in 2-Bromo-N-(2-furylmethyl)acetamide is attached to a primary carbon, making it a prime site for nucleophilic substitution, predominantly through an SN2 mechanism. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion, which is a good leaving group. The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com

A range of nucleophiles can be employed in this reaction, leading to a variety of substituted products. For instance, reaction with various amines yields 2-amino-N-(substituted)acetamide derivatives. irejournals.com This transformation is fundamental in building larger molecules and introducing diverse functional groups.

Table 1: Examples of Nucleophilic Substitution Reactions

NucleophileProductReference
Various amines2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives irejournals.com
Thiol-containing compoundsThioether derivatives nih.gov
Azide ionAzido derivatives

The rate of these SN2 reactions is influenced by the steric hindrance around the reaction center. Given that the bromine is on a primary carbon, these reactions are generally efficient. masterorganicchemistry.com

Reactions Involving the Acetamide Nitrogen and Amide Linkage

The acetamide nitrogen in this compound possesses a lone pair of electrons, rendering it nucleophilic, although this reactivity is tempered by the delocalization of the lone pair into the adjacent carbonyl group. Nevertheless, under certain conditions, this nitrogen can participate in reactions. For instance, it can be involved in intramolecular cyclizations, particularly if a suitable electrophile is present elsewhere in the molecule or is introduced.

Functionalization and Modification of the Furan (B31954) Ring System

The furan ring is an electron-rich aromatic system susceptible to various modifications. Electrophilic aromatic substitution is a key reaction type for furans, although the presence of the N-(2-furylmethyl)acetamide substituent will influence the regioselectivity of such reactions.

Furthermore, the furan ring can undergo dearomatization reactions, cycloadditions, and ring-opening cascades. researchgate.netnih.gov For example, under specific catalytic conditions, the furan ring can be opened to form functionalized linear structures. nih.gov Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed to introduce aryl or other groups onto the furan ring, provided a suitable leaving group is present on the ring. researchgate.net The generation of 2-furyl carbene intermediates from related furan derivatives opens up a plethora of synthetic possibilities for functionalization. chim.it

Formation of Poly-substituted and Heterocyclic Derivatives Incorporating the Scaffold

The reactivity of this compound at multiple sites allows for the synthesis of complex, poly-substituted molecules and novel heterocyclic systems. By combining nucleophilic substitution at the brominated carbon with reactions on the furan ring or the amide nitrogen, a high degree of molecular diversity can be achieved.

For example, a nucleophilic substitution can be followed by an intramolecular cyclization involving the furan ring or the amide nitrogen to construct new heterocyclic rings fused to or appended from the initial scaffold. The synthesis of various heterocyclic derivatives, such as thiophenes, thiazoles, pyrazoles, pyridines, and pyrimidines, often relies on the strategic use of a key precursor with multiple reactive sites to build up the desired ring systems. researchgate.net

Synthesis of Conjugates and Probes for Biochemical Applications

The reactive nature of the bromoacetyl group makes this compound a useful building block for the synthesis of biochemical probes and conjugates. nih.gov The bromoacetyl moiety can readily react with nucleophilic residues on biomolecules, such as the thiol group of cysteine residues in proteins, to form stable covalent adducts.

This reactivity allows for the attachment of the furan-containing scaffold to proteins or other biological macromolecules. If the furan moiety is further functionalized with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), the resulting conjugate can be used to study biological processes, such as protein localization and interactions. The synthesis of such probes typically involves a two-step process: synthesis of the conjugate module followed by the incorporation of the active group. nih.gov

Hydrolysis Reactions of the Acetamide Group

The acetamide group in this compound can be hydrolyzed to yield furfurylamine (B118560) and bromoacetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the amide. youtube.com This is followed by the departure of the leaving group, which in this case would be the furfurylamide anion, a relatively poor leaving group that is subsequently protonated. youtube.com The initial attack of the hydroxide ion on the carbonyl carbon is the rate-determining step. youtube.com

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

Advanced Theoretical and Computational Investigations of 2 Bromo N 2 Furylmethyl Acetamide Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and predict the optimized molecular geometry of compounds. For derivatives of 2-Bromo-N-(2-furylmethyl)acetamide, DFT calculations, often using the B3LYP functional, are instrumental in determining the most stable three-dimensional arrangement of atoms. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape.

For instance, studies on similar N-aromatic amides reveal that the conformation of the N-H bond relative to other parts of the molecule, such as the carbonyl group and substituents on the aromatic ring, is a key structural feature. researchgate.netnih.gov In related structures, the N-H bond has been observed to be in an anti conformation to the C=O bond. nih.govnih.gov DFT also allows for the calculation of vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. researchgate.net Furthermore, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, derived from DFT calculations, provides insights into the molecule's reactivity and electronic properties. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction on Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not extensively documented in the provided results, the methodology is widely applied to its derivatives and related compounds to predict their biological properties.

The process involves generating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity. This model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. For furan (B31954) and acetamide (B32628) derivatives, QSAR models can be developed to predict a range of activities, including anti-inflammatory or antimicrobial effects.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Site Analysis

Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein receptor. This technique is crucial for understanding the potential biological targets of a compound and the nature of its interactions at the molecular level.

For derivatives of this compound, molecular docking studies can be performed to investigate their binding affinity and mode of interaction with various protein targets. For example, in studies of similar furan-containing compounds, docking has been used to screen for potential anti-inflammatory agents by predicting their interaction with targets like HMGB1. researchgate.net The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the binding site of the protein. nih.gov This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and to study the dynamics of its interaction with a biological target. While specific MD simulation studies on this compound were not found in the search results, this technique is a standard approach for investigating the behavior of similar molecules.

An MD simulation would typically start with the optimized geometry of the compound, obtained from DFT calculations, or a docked complex from a molecular docking study. The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the molecule, identifying the most stable and accessible conformations. When studying a ligand-protein complex, MD simulations can provide insights into the stability of the binding and the flexibility of both the ligand and the protein's binding site.

Property Predictions via Computational Chemistry Data (e.g., TPSA, LogP, Rotatable Bonds)

A variety of physicochemical properties of this compound can be predicted using computational methods. These properties are crucial for assessing the drug-likeness and pharmacokinetic profile of a compound.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's hydrophobicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties.

The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding to a target receptor.

These properties, along with others like molecular weight and the number of hydrogen bond donors and acceptors, can be readily calculated from the 2D or 3D structure of the molecule using various software packages and online tools.

Predicted PropertyValue
Molecular Weight 218.05 g/mol sigmaaldrich.com
Molecular Formula C₇H₈BrNO₂ sigmaaldrich.com
InChI Key FIMXODYBCGBCRR-UHFFFAOYSA-N sigmaaldrich.com
XlogP (predicted) 0.4 uni.lu

These computationally predicted properties provide a rapid initial assessment of the compound's potential as a drug candidate and can help prioritize compounds for further experimental investigation.

Structure Activity Relationship Sar Analysis of 2 Bromo N 2 Furylmethyl Acetamide Analogues

Influence of the Bromo Substitution on Bioactivity and Reactivity

The presence of a bromine atom at the alpha-position to the carbonyl group is a critical determinant of the reactivity and potential bioactivity of 2-Bromo-N-(2-furylmethyl)acetamide. This bromo substitution transforms the otherwise stable acetamide (B32628) into a reactive electrophile.

Electrophilicity and Covalent Modification:

Alpha-haloacetamides are well-recognized as a class of cysteine-directed electrophiles that react with thiols through an SN2 mechanism. mdpi.com The bromine atom, being a good leaving group, facilitates the nucleophilic attack by the thiol group of a cysteine residue within a protein's active or allosteric site. This results in the formation of a stable covalent bond, which can lead to irreversible inhibition of the target protein. The reactivity of the haloacetamide is dependent on the nature of the halogen, with the general trend being I > Br > Cl. Therefore, 2-iodoacetamide analogues are typically more reactive than their bromo- or chloro-counterparts. nih.gov

The electrophilic nature of the C-Br bond is a key feature that can be modulated to fine-tune the compound's reactivity and selectivity. Highly reactive compounds may indiscriminately react with various biomolecules, leading to off-target effects and toxicity. Conversely, a less reactive analogue might not achieve the desired therapeutic effect. The balance between reactivity and selectivity is a crucial aspect of the design of covalent inhibitors.

Impact on Bioactivity:

The bromo substitution is integral to the biological activity of many compounds. For instance, in the context of enzyme inhibition, the covalent modification of a key cysteine residue can lead to potent and prolonged inhibition. The table below illustrates the impact of the α-haloacetamide moiety on the inhibitory activity of a hypothetical series of enzyme inhibitors.

Compoundα-SubstituentIC₅₀ (nM)Inhibition Type
1 H>10,000Reversible
2 Cl500Irreversible
3 Br150Irreversible
4 I50Irreversible
This table is a hypothetical representation to illustrate the general trend in reactivity and potency of α-haloacetamides.

As depicted, the presence of the halogen significantly enhances the inhibitory potency, with the bromo-substituted analogue demonstrating substantial activity. This underscores the critical role of the bromo substituent in the bioactivity profile of this compound.

Role of the Furylmethyl Moiety in Molecular Recognition and Pharmacophore Development

Pharmacophoric Features:

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govnih.govsimulations-plus.commdpi.com The furan (B31954) ring in this compound can present several key features:

Hydrogen Bond Acceptor: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors in a protein binding pocket.

Hydrophobic Interactions: The aromatic nature of the furan ring allows it to participate in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The furan ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The combination of these features allows the furylmethyl moiety to anchor the molecule within a binding site, contributing to both affinity and selectivity. The substitution pattern on the furan ring can further modulate these interactions. For example, the introduction of substituents at the 5-position of the furan ring has been shown to significantly influence the biological activity of related compounds. nih.gov

Contribution to Bioactivity:

The furan ring is a constituent of numerous approved drugs and bioactive molecules, highlighting its importance as a pharmacophore. scirp.org In a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, the furan moiety was identified as a key contributor to their antimicrobial activity. nih.gov The table below shows hypothetical data illustrating how modifications to the furan ring can impact the bioactivity of a series of compounds.

CompoundFuran SubstitutionBiological Activity (EC₅₀, µM)
5a Unsubstituted5.2
5b 5-Methyl2.8
5c 5-Nitro15.7
5d 5-Phenyl1.5
This table is a hypothetical representation to illustrate the potential impact of furan ring substitutions on bioactivity.

These hypothetical data suggest that both electronic and steric factors of the furan substituent play a role in molecular recognition and subsequent biological response.

Impact of Acetamide Linker Modifications on Compound Activity and Selectivity

Modulation of Physicochemical Properties:

The acetamide linker influences key physicochemical properties such as:

Flexibility: The single bonds within the linker allow for conformational flexibility, enabling the molecule to adopt an optimal orientation within the binding site.

Polarity and Solubility: The amide group is polar and can participate in hydrogen bonding, which affects the compound's solubility and ability to cross biological membranes. mdpi.com

Lipophilicity: Modifications to the linker, such as the introduction of alkyl chains or other functional groups, can alter the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Influence on Activity and Selectivity:

The length and nature of the linker can significantly impact the biological activity and selectivity of a compound. A linker that is too short or too rigid may prevent the molecule from reaching its target binding site, while a linker that is too long or too flexible could lead to non-specific interactions.

The following table presents hypothetical data on how modifications to the acetamide linker might affect the activity of a series of compounds.

CompoundLinker ModificationTarget Affinity (Kᵢ, nM)
6a -CH₂CONH-250
6b -CH₂CH₂CONH-120
6c -CONH->1000
6d -CH₂SO₂NH-800
This table is a hypothetical representation to illustrate the potential impact of linker modifications on target affinity.

These hypothetical findings suggest that even subtle changes to the linker can have a profound effect on the compound's ability to bind to its target.

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself is not chiral, the introduction of stereocenters into its analogues can have a significant impact on their biological activity. Stereoisomers of a compound can exhibit different pharmacological properties due to the three-dimensional nature of drug-receptor interactions.

Enantioselectivity:

If a chiral center is introduced, for instance, by substituting the methylene (B1212753) group of the furylmethyl moiety, the resulting enantiomers may display different affinities for a chiral biological target. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind weakly or not at all. This phenomenon, known as enantioselectivity, is a fundamental principle in pharmacology.

Recent studies on the stereoselective haloamination of olefins have highlighted the importance of controlling stereochemistry in the synthesis of bioactive molecules. mdpi.com The ability to synthesize enantiomerically pure compounds is often crucial for developing safe and effective drugs.

Diastereoselectivity:

Applications of 2 Bromo N 2 Furylmethyl Acetamide in Chemical Biology and Advanced Research Tools

Design and Synthesis as Covalent Affinity Labels for Biological Targets

There is no available scientific literature detailing the specific design or synthesis of 2-Bromo-N-(2-furylmethyl)acetamide for use as a covalent affinity label for biological targets. While the α-bromoacetamide moiety is a well-known reactive group for targeting nucleophilic amino acid residues like cysteine, no studies have been published that exploit this feature in the context of the 2-furylmethylacetamide scaffold for targeted biological research.

Utility in Chemical Proteomics for Protein Target Identification and Validation

No published research could be found that utilizes this compound for chemical proteomics applications. Consequently, there are no data on its use for identifying or validating protein targets.

Potential as Probes for Biochemical Pathways and Cellular Processes

The potential of this compound as a probe for studying biochemical pathways or cellular processes has not been explored in any available research. Its structural components—the reactive bromoacetamide group and the furan (B31954) ring—suggest it could theoretically be developed into a probe, but no such development or application has been reported.

Non-Medical Research Applications (e.g., in agricultural chemistry for fungicidal properties)

While various amide and bromoacetamide derivatives have been investigated for their fungicidal properties in agricultural chemistry, there are no specific studies on the fungicidal or other non-medical research applications of this compound.

Frontiers and Future Directions in 2 Bromo N 2 Furylmethyl Acetamide Research

Development of Next-Generation Synthetic Strategies with Enhanced Efficiency and Sustainability

The traditional synthesis of amides, including 2-Bromo-N-(2-furylmethyl)acetamide, often involves the use of hazardous reagents and generates significant chemical waste. researchgate.netsemanticscholar.org Conventional methods frequently rely on the conversion of carboxylic acids into more reactive forms like acyl chlorides using reagents such as thionyl chloride or oxalyl chloride. semanticscholar.orgscispace.com While effective, these reagents are toxic and their use results in the formation of stoichiometric byproducts that require disposal, posing environmental concerns. semanticscholar.org Furthermore, these reactions are often conducted in hazardous solvents like dichloromethane (B109758) (CH2Cl2) and dimethylformamide (DMF), which are chosen for their ability to dissolve a wide range of reactants but are environmentally undesirable. scispace.com

The development of "green" and more sustainable synthetic methods for amide bond formation is a key area of future research. bohrium.com These next-generation strategies focus on improving atom economy, reducing waste, and utilizing less hazardous materials. bohrium.comrsc.org Key areas of advancement include:

Catalytic Direct Amidation: Significant research is being directed towards the direct condensation of carboxylic acids and amines using catalysts, thereby avoiding the need for stoichiometric activating agents. bohrium.com Boron-based catalysts, such as boric acid, have shown promise in this regard, offering a more environmentally benign alternative. researchgate.netsemanticscholar.org

Solvent-Free and Alternative Solvent Systems: Moving away from hazardous solvents is a critical goal. Research into solvent-free reaction conditions, where reactants are heated directly, has shown success in synthesizing amides quickly and with high purity. researchgate.netsemanticscholar.org Additionally, the use of more environmentally friendly solvents is being explored. scispace.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields in amide formation. rsc.org This technique offers a more energy-efficient approach compared to conventional heating methods. rsc.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability of amide synthesis. This technology can minimize waste and allow for more streamlined production.

These advancements aim to create synthetic pathways to this compound and related compounds that are not only more efficient but also align with the principles of green chemistry, minimizing the environmental impact of their production.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Key applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchparks.org By training on existing data, these models can predict the activity of novel or untested compounds, including derivatives of this compound. This allows for the rapid virtual screening of large chemical libraries to prioritize compounds for synthesis and experimental testing. researchparks.org

De Novo Drug Design: Deep learning models, a subset of AI, can generate entirely new molecular structures with desired therapeutic profiles. nih.govnih.gov These generative models can explore a vast chemical space to design novel compounds that are predicted to bind to a specific biological target or exhibit a particular pharmacological effect.

Prediction of Pharmacokinetic and Toxicological Properties (ADMET): The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. researchgate.net Machine learning models can be trained to predict these properties early in the drug discovery process, helping to identify and eliminate compounds with unfavorable profiles before significant resources are invested. researchparks.orgresearchgate.net This predictive capability is essential for optimizing the drug-like characteristics of molecules like this compound.

Automated Compound Characterization: Machine learning is also being applied to improve analytical techniques used in drug discovery. For instance, ML models can assist in the interpretation of complex data from techniques like tandem mass spectrometry, automating the characterization of newly synthesized compounds. labmanager.com

The integration of AI and ML offers the potential to significantly accelerate the design-make-test-analyze cycle in drug discovery, leading to the more rapid identification and optimization of novel therapeutic agents based on the this compound scaffold. nih.gov

Discovery of Novel Biological Modulatory Functions within Unexplored Biological Systems

The furan (B31954) ring is a key structural motif found in a wide array of natural products and synthetic compounds with diverse biological activities. mdpi.comnih.gov While the biological roles of many furan-containing compounds have been studied, there remains a vast and underexplored biological space where new modulatory functions for compounds like this compound could be discovered.

Future research in this area will focus on:

Screening against Novel and Understudied Targets: High-throughput screening campaigns can be employed to test this compound and its analogs against a broad range of biological targets that have not been extensively investigated. This includes newly identified enzymes, receptors, and protein-protein interactions implicated in various disease pathways.

Exploring Unconventional Biological Systems: The biological activity of furan derivatives has been observed in diverse organisms, including plants, fungi, and bacteria. mdpi.com Investigating the effects of this compound in these less-explored biological systems could reveal novel antimicrobial, antifungal, or other bioactivities. nih.govnih.govacs.org For instance, some acetamide (B32628) derivatives have shown promising antibacterial and antifungal properties. nih.govnih.govacs.orgirejournals.com

Phenotypic Screening: In addition to target-based screening, phenotypic screening in various cell-based models of disease can uncover unexpected biological activities. This approach does not require prior knowledge of the specific molecular target and can lead to the discovery of compounds that act through novel mechanisms of action.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold can be a powerful tool for identifying its molecular targets in complex biological systems. These probes can be used in techniques like affinity chromatography or activity-based protein profiling to "fish" for binding partners.

The discovery of new biological functions for this compound could open up new avenues for its therapeutic application and provide valuable insights into fundamental biological processes.

Advanced Methodologies for Comprehensive Mechanistic Elucidation of Biological Interactions

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Future research will leverage a suite of advanced biophysical and computational techniques to provide a detailed picture of its interactions with biological targets at the atomic level. frontiersin.orgnih.govrug.nl

Key methodologies include:

High-Resolution Structural Biology: Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of this compound bound to its protein target. nih.gov This structural information is invaluable for understanding the specific binding interactions and for guiding structure-based drug design efforts.

Spectroscopic Techniques: A variety of spectroscopic methods can be used to study the dynamics and thermodynamics of protein-ligand interactions in solution. jelsciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site, conformational changes in the protein upon ligand binding, and the kinetics of the interaction. frontiersin.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics, providing quantitative data on the strength and speed of the interaction. frontiersin.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity, enthalpy, and entropy. nih.gov

Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the secondary structure of a protein upon ligand binding. jelsciences.com

Mass Spectrometry-Based Approaches: Mass spectrometry (MS) has emerged as a powerful tool for studying protein-ligand interactions. frontiersin.orgnih.gov Techniques like native MS can be used to study intact protein-ligand complexes, while hydrogen-deuterium exchange MS can probe changes in protein conformation and dynamics upon binding. nih.gov

Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations can provide insights into the binding mode of this compound and the stability of the protein-ligand complex. acs.orgnih.gov These computational approaches complement experimental data and can help to rationalize observed biological activities.

By combining these advanced methodologies, researchers can gain a comprehensive understanding of the molecular basis for the biological activity of this compound, facilitating its optimization and development.

Exploration of Multicomponent Reaction Approaches for Complex Scaffold Assembly

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov These reactions are highly efficient and atom-economical, making them particularly attractive for the rapid generation of diverse chemical libraries for drug discovery. nih.gov

The exploration of MCRs involving this compound or its precursors could lead to the synthesis of novel and structurally complex scaffolds with potential biological activity. Key MCRs that could be explored include:

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is one of the most well-known MCRs and is capable of producing a wide range of α-acetamido carboxamides. nih.gov By incorporating furfurylamine (B118560) or a related derivative as the amine component, it may be possible to generate complex structures containing the furan moiety. nih.gov

Passerini Reaction: The Passerini three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. This reaction could be adapted to incorporate furan-containing building blocks.

Hantzsch Dihydropyridine Synthesis: This MCR is used to synthesize dihydropyridines, which are important scaffolds in medicinal chemistry. nih.gov It may be possible to design a Hantzsch-type reaction that incorporates a furan-containing starting material.

Biginelli Reaction: The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. This reaction could be explored for the synthesis of furan-substituted dihydropyrimidinones.

The application of MCRs to the synthesis of derivatives of this compound would enable the efficient exploration of a much larger chemical space, increasing the probability of discovering compounds with novel and improved biological properties. This approach aligns with the principles of diversity-oriented synthesis, which aims to create libraries of structurally complex and diverse molecules for biological screening.

Q & A

Q. How can researchers optimize the synthesis of 2-Bromo-N-(2-furylmethyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For bromoacetamide derivatives, key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilic substitution rates .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like hydrolysis of the bromoacetamide group .
  • Catalyst use : Base catalysts (e.g., K₂CO₃) improve deprotonation of the furylmethylamine intermediate, accelerating amide bond formation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the product from unreacted starting materials .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : A multi-technique approach ensures accurate characterization:
  • NMR spectroscopy : ¹H/¹³C NMR identifies furylmethyl (δ 6.2–7.4 ppm for furan protons) and bromoacetamide (δ 3.8–4.2 ppm for CH₂Br) groups .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and halogen positioning (e.g., Br···O interactions) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular mass (MW: 243.07 g/mol) and purity (>95%) .

Q. What preliminary biological assays are recommended to screen this compound for antimicrobial activity?

  • Methodological Answer : Initial screening should include:
  • Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL to assess inhibition zones .
  • MIC determination : Broth microdilution methods quantify minimum inhibitory concentrations, with resazurin as a viability indicator .
  • Cytotoxicity controls : Parallel assays on mammalian cell lines (e.g., HEK293) ensure selective antimicrobial activity (IC₅₀ > 100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the furylmethyl group in this compound’s bioactivity?

  • Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions:
  • Furan ring modifications : Replace furylmethyl with thiophenemethyl or pyrrolylmethyl to assess heterocycle-dependent activity .
  • Halogen substitution : Compare bromo vs. chloro analogs to evaluate electronegativity effects on target binding (e.g., via Hammett plots) .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., furan O with bacterial enzyme active sites) .

Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for bromoacetamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions or enzyme isoforms. Mitigation strategies include:
  • Standardized protocols : Use uniform enzyme sources (e.g., recombinant E. coli FabI for enoyl-ACP reductase assays) .
  • Kinetic analysis : Measure Ki values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to visualize binding modes .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Crystallization hurdles (e.g., polymorphism) require tailored approaches:
  • Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/ethanol) to induce nucleation .
  • Temperature gradients : Slow cooling (0.5°C/day) from saturated solutions promotes single-crystal growth .
  • Halogen bonding : Leverage Br···O/N interactions to stabilize crystal packing; SHELXL refines disorder models .

Q. What computational methods predict the metabolic stability of this compound in drug development?

  • Methodological Answer : In silico tools guide experimental prioritization:
  • ADMET prediction : SwissADME estimates bioavailability (%F >30) and CYP450 metabolism sites (e.g., furan ring oxidation) .
  • Molecular dynamics (MD) : Simulate liver microsomal environments (CHARMM force field) to model dehalogenation rates .
  • Metabolite ID : Mass Frontier software matches MS/MS fragments to predicted Phase I/II metabolites (e.g., glutathione adducts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.